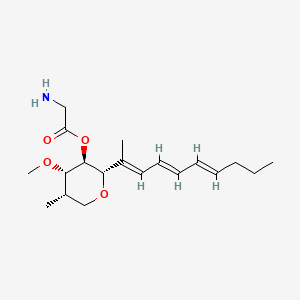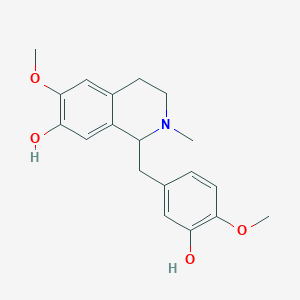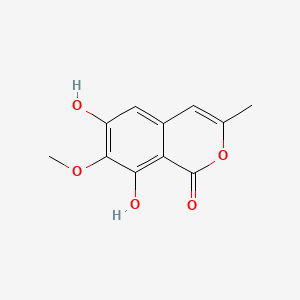
リバミロビル
説明
Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that Triazavirin has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Triazavirin as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.
科学的研究の応用
インフルエンザ治療薬
リバミロビルは、2014年にロシアの製薬市場でインフルエンザ治療薬として発売されました . ロシア保健省は、インフルエンザと急性呼吸器感染症の治療にリバミロビルを承認しました .
広域スペクトル抗ウイルス薬
リバミロビルは、合成された非毒性の広域スペクトル抗ウイルス薬です . リバミロビルは、アゾロトリアジン系に属します .
ダニ媒介性脳炎の治療
近年、リバミロビルの抗ウイルス活性の範囲は大幅に拡大しています。 リバミロビルは、ダニ媒介性脳炎に対して活性があることが示されています .
リフトバレー熱の治療
リバミロビルは、リフトバレー熱に対しても有効であることが明らかになっています .
西ナイル熱の治療
西ナイル熱は、リバミロビルが活性を持つウイルス性病因の別の感染症です .
COVID-19の治療
最近、リバミロビルは、COVID-19患者治療のための臨床診療で用いられています . 2020年に中国で行われたランダム化比較試験では、リバミロビルのSARS-CoV-2に対する有効性が示されました .
作用機序
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of Riamilovir, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Riamilovir primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .
Mode of Action
Riamilovir operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .
Biochemical Pathways
The main biochemical pathway affected by Riamilovir is the synthesis of viral RNA. By inhibiting this process, Riamilovir prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It is noted that the chemical properties of riamilovir provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .
Result of Action
The primary result of Riamilovir’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .
生化学分析
Biochemical Properties
The main principle action of Riamilovir is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments through its synthetic analogue to the bases of purine nucleosides . It disrupts viral transcription and replication, with antiviral activity against a range of RNA viruses .
Cellular Effects
Riamilovir has been found to reduce the level of nonspecific inflammatory markers in the blood serum along with normal characteristics of liver enzymes . It was also shown to reduce the viral load in lung tissue .
Molecular Mechanism
Riamilovir acts directly on the virus’s RNA-dependent RNA polymerase, thereby preventing the virus from replicating . The exact molecular target has not been reported, although molecular docking studies suggest an interaction of Riamilovir with SARS-CoV-2 Mpro (3CL protease) .
Temporal Effects in Laboratory Settings
Patients assigned to Riamilovir had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7 .
特性
| Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. | |
CAS番号 |
123606-06-4 |
分子式 |
C5H8N6NaO5S |
分子量 |
287.21 g/mol |
IUPAC名 |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2 |
InChIキー |
PNOMHWQEVJAFBG-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] |
正規SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na] |
外観 |
Solid powder |
| 123606-06-4 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Riamilovir |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Riamilovir?
A: Riamilovir is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []
Q2: How does Riamilovir's structure relate to its function as a nucleoside analogue?
A: Being structurally similar to guanine, Riamilovir can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]
Q3: What are the observed downstream effects of Riamilovir treatment on viral infections?
A3: Research indicates that Riamilovir treatment can lead to:
- Reduced duration of viral shedding. []
- Faster clearance of the virus from infected tissues, specifically lungs. []
- Mitigation of clinical symptoms, such as fever and cough. []
- Reduced severity of pulmonary edema in animal models. []
Q4: What is the molecular formula and weight of Riamilovir?
A: Riamilovir is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]
Q5: Is there any spectroscopic data available for Riamilovir?
A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of Riamilovir labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.
Q6: What in vitro studies have been conducted to investigate Riamilovir's antiviral activity?
A: Riamilovir's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.
Q7: Are there any animal models used to evaluate Riamilovir's efficacy?
A: Yes, Syrian hamsters have been used as an animal model to study Riamilovir's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.
Q8: Has Riamilovir been evaluated in clinical trials? What are the key findings?
A8: Several clinical trials have been conducted, primarily in Russia, investigating Riamilovir's efficacy against influenza and COVID-19. These trials have shown:
- Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
- Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
- Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]
Q9: Have any preclinical studies assessed Riamilovir's safety?
A: Preclinical studies in immature white rats showed no adverse effects of Riamilovir on growth, fertility, hematological parameters, or organ morphology. []
Q10: What is currently known about the pharmacokinetics (PK) of Riamilovir?
A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of Riamilovir. Further research is needed to fully characterize its PK properties.
Q11: Have any studies explored the pharmacodynamics (PD) of Riamilovir?
A11: Some studies indicate potential PD effects of Riamilovir:
- Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
- Potential antiplatelet activity observed in preclinical studies. [, ]
Q12: Has any research explored the structure-activity relationship (SAR) of Riamilovir?
A: While specific SAR studies on Riamilovir are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















